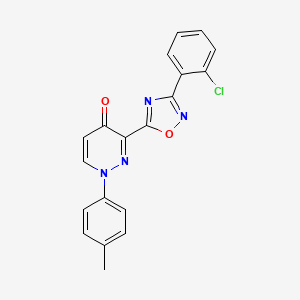
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one is a useful research compound. Its molecular formula is C19H13ClN4O2 and its molecular weight is 364.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Agents
Research has shown that certain heterocyclic compounds, similar in structure to 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one, exhibit potent anticancer and antimicrobial properties. For example, compounds incorporating oxazole, pyrazoline, and pyridine structures demonstrated significant anticancer activity against a panel of 60 cancer cell lines and performed well in in vitro antibacterial and antifungal activities (Katariya, Vennapu, & Shah, 2021). Similarly, indolyl-substituted 2(3H)-furanones, with structural similarities, showed antimicrobial activity against various bacteria and fungi (Abou-Elmagd, El-ziaty, & Abdalha, 2015).
Biological Screening and Antitubercular Activity
Compounds with the 1,3,4-oxadiazole structure, akin to the chemical , have been synthesized and biologically screened for potential medicinal applications. A study on oxadiazole derivatives reported the synthesis of compounds with significant antitubercular activity, indicating their potential as pharmaceutical agents (Al-Tamimi et al., 2018).
Fungicidal Activity and 3D-QSAR
Novel 1,3,4-oxadiazole compounds, similar in structure to the chemical , have been synthesized and demonstrated fungicidal activity. These compounds were effective against wheat leaf rust and their activity was influenced by the nature of the substituents. The study employed 3D-QSAR analysis to understand the structure-activity relationship, aiding in the design of highly active compounds (Zou, Lai, Jin, & Zhang, 2002).
Anticancer, Antiangiogenic, and Antioxidant Agents
Research on pyridazinones, a group closely related to the compound , found them to possess a wide spectrum of biological activities, including anticancer, antiangiogenic, and antioxidant properties. Some synthesized derivatives showed inhibitory effects on various human cancer cell lines and exhibited potential antiangiogenic activity against proangiogenic cytokines involved in tumor progression (Kamble et al., 2015).
Synthesis and Antifeedant Activity
The synthesis of new compounds containing the oxadiazolyl 3(2H)-pyridazinone moiety, structurally similar to the chemical , demonstrated significant insect antifeedant activities. These compounds were compared with commercial azadirachtin, showing promising levels of activity against the Asiatic corn borer (Cao, Qian, Song, Chai, & Jiang, 2003).
Propiedades
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2/c1-12-6-8-13(9-7-12)24-11-10-16(25)17(22-24)19-21-18(23-26-19)14-4-2-3-5-15(14)20/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQGMLSYPCJGMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclopentyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2880700.png)
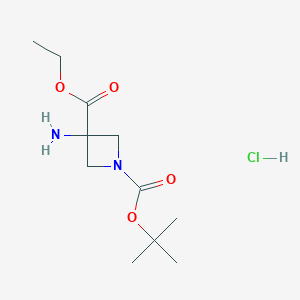
![N-{4-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-yl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2880705.png)
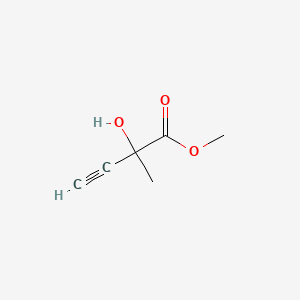
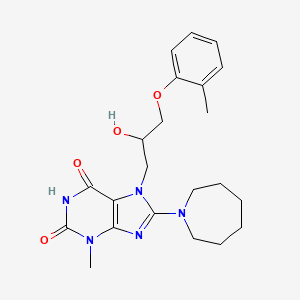
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide](/img/structure/B2880708.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2880711.png)
![3-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2880712.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methyl-2-thienyl)-1,3,4-oxadiazole](/img/structure/B2880714.png)
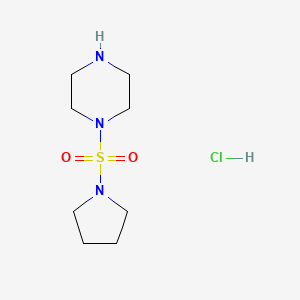
![2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(4-nitrophenyl)acetamide](/img/structure/B2880718.png)
![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 3,4,5-trimethoxybenzenecarboxylate](/img/structure/B2880719.png)
